![molecular formula C15H23N3O3 B1680446 2-(4-(Dimethylamino)-6-nitro-1,2,3,4-tetrahydroquinolin-2-yl)-2-methylpropan-1-ol CAS No. 404920-28-1](/img/structure/B1680446.png)
2-(4-(Dimethylamino)-6-nitro-1,2,3,4-tetrahydroquinolin-2-yl)-2-methylpropan-1-ol
Overview
Description
S-40503 is an investigational selective androgen receptor modulator (SARM) developed by the Japanese company Kaken Pharmaceuticals, which was developed for the treatment of osteoporosis. SARMs are a new class of drugs which produce tissue-specific anabolic effects in some tissues such as muscle and bone, but without stimulating androgen receptors in other tissues such as in the prostate gland, thus avoiding side effects such as benign prostatic hypertrophy which can occur following treatment with unselective androgens like testosterone or anabolic steroids.
Scientific Research Applications
Thermo-pH Responsive Polymers
This compound can be used to prepare functional monomers for the creation of thermo-pH responsive polymers . These polymers can respond to changes in temperature and pH, making them useful in a variety of applications, including drug delivery and environmental sensing .
Hydrophilic/Hydrophobic Interaction Studies
The compound can be used to study the effect of hydrophilic/hydrophobic interactions on the phase transition temperature of polymers . This is important in the design of materials with specific properties, such as temperature sensitivity .
Drug and Gene Delivery
The compound can be used in the design of nanocarriers for simultaneous drug and gene delivery . This could significantly improve cancer therapy by allowing for the targeted delivery of both anticancer drugs and therapeutic genes .
Interaction Studies with Biomolecules
The compound can be used to study the interaction between drugs and biomolecules. This is crucial in understanding how drugs interact with their targets in the body.
Enzyme Kinetics Studies
The compound can be used to study the kinetics of enzyme-catalyzed reactions. This can provide valuable information about how enzymes work and how they can be inhibited or activated.
Environmental Factor Studies
The compound can be used to study the effect of environmental factors, such as pH and temperature, on biochemical reactions. This can provide insights into how these factors influence biological processes.
Identification of Microplastics
The compound can be used in the identification of microplastics . This is important in environmental research, as microplastics are a major source of pollution .
Synthesis of Bioconjugates
The compound can be used in bioconjugation reactions, particularly with carboxylated peptides and small proteins. This is crucial in medical research for preparing various biologically active compounds and studying their interactions.
properties
IUPAC Name |
2-[4-(dimethylamino)-6-nitro-1,2,3,4-tetrahydroquinolin-2-yl]-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,9-19)14-8-13(17(3)4)11-7-10(18(20)21)5-6-12(11)16-14/h5-7,13-14,16,19H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYAUBNZRZVNLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1CC(C2=C(N1)C=CC(=C2)[N+](=O)[O-])N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027128 | |
Record name | 2-(4-(Dimethylamino)-6-nitro-1,2,3,4-tetrahydroquinolin-2-yl)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Dimethylamino)-6-nitro-1,2,3,4-tetrahydroquinolin-2-yl)-2-methylpropan-1-ol | |
CAS RN |
404920-28-1 | |
Record name | 2-(4-(Dimethylamino)-6-nitro-1,2,3,4-tetrahydroquinolin-2-yl)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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